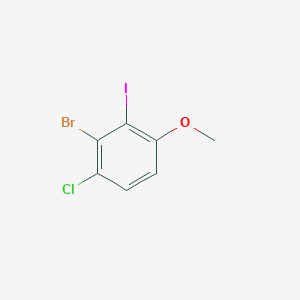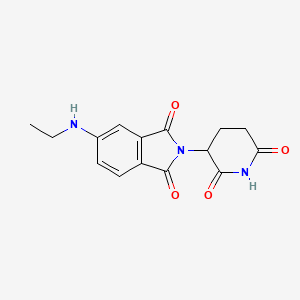
2-(2,6-Dioxo-3-piperidyl)-5-(ethylamino)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dioxo-3-piperidyl)-5-(ethylamino)isoindoline-1,3-dione is a complex organic compound with a unique structure that includes a piperidyl group and an isoindoline-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxo-3-piperidyl)-5-(ethylamino)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of a piperidyl derivative with an isoindoline-dione precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for scalability. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The process may also involve stringent quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dioxo-3-piperidyl)-5-(ethylamino)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a more oxidized derivative, while reduction may produce a more reduced form of the compound. Substitution reactions can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
2-(2,6-Dioxo-3-piperidyl)-5-(ethylamino)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dioxo-3-piperidyl)-5-(ethylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,6-Dioxo-3-piperidyl)-4-fluoro-isoindoline-1,3-dione
- 2-(2,6-Dioxo-3-piperidyl)-4-(piperazin-1-ylmethyl)isoindoline-1,3-dione
- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Uniqueness
Compared to similar compounds, 2-(2,6-Dioxo-3-piperidyl)-5-(ethylamino)isoindoline-1,3-dione exhibits unique properties due to the presence of the ethylamino group. This functional group can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C15H15N3O4 |
|---|---|
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(ethylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C15H15N3O4/c1-2-16-8-3-4-9-10(7-8)15(22)18(14(9)21)11-5-6-12(19)17-13(11)20/h3-4,7,11,16H,2,5-6H2,1H3,(H,17,19,20) |
Clave InChI |
GXKWMLHRPKWNFS-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



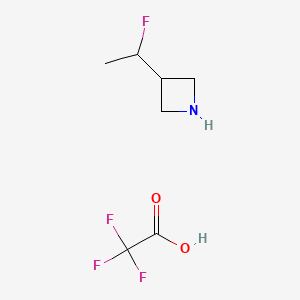
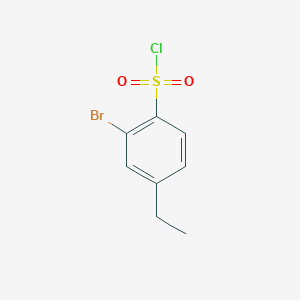
![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)

![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)
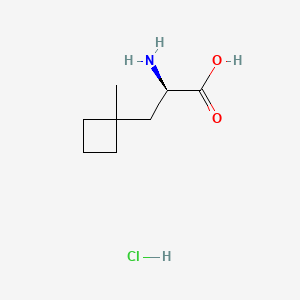
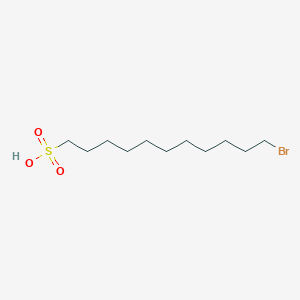
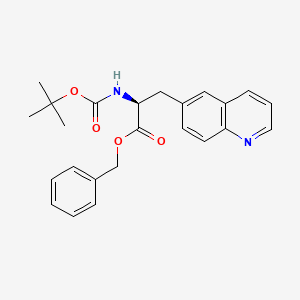
![5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13911585.png)


![tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate](/img/structure/B13911610.png)
